molecular formula C18H20O7 B14684727 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester

Cat. No.: B14684727
M. Wt: 348.3 g/mol
InChI Key: BAMMMFRMOFNZKQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy, trimethoxy, and ethyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene core, which undergoes a series of functional group modifications. The introduction of the acetyloxy group can be achieved through acetylation reactions, while the trimethoxy groups are introduced via methylation reactions. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This reaction can convert the compound into alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and trimethoxy groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The ethyl ester group enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound is similar in structure but has one less methoxy group.

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6-dimethoxy-, ethyl ester: This compound has two methoxy groups instead of three.

Uniqueness

The presence of three methoxy groups in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,6,8-trimethoxy-, ethyl ester makes it unique compared to its similar compounds

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

ethyl 4-acetyloxy-5,6,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H20O7/c1-6-24-18(20)11-7-12-13(21-3)9-15(22-4)17(23-5)16(12)14(8-11)25-10(2)19/h7-9H,6H2,1-5H3

InChI Key

BAMMMFRMOFNZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=C(C=C2OC)OC)OC

Origin of Product

United States

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